nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane, also known as bis(pentamethylcyclopentadienyl)nickel, is an organonickel compound with the formula Ni(C₅(CH₃)₅)₂. This compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings. This compound is a bright green paramagnetic solid that has garnered significant academic interest due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Nickelocene,decamethyl- is an organonickel compound that belongs to a group of organometallic compounds called metallocenes . The primary targets of Nickelocene,decamethyl- are the cyclopentadienyl (Cp) rings . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions (Cp−), related to cyclopentadiene by deprotonation .
Mode of Action
Nickelocene,decamethyl- interacts with its targets, the Cp rings, through π-bonding . In terms of its electronic structure, three pairs of d electrons on nickel are allocated to the three d orbitals involved in Ni–Cp bonding: dxy, dx2–y2, dz2 . The two remaining d-electrons each reside in the dyz and dxz orbitals, giving rise to the molecule’s paramagnetism .
Biochemical Pathways
Metallocenes, the group of compounds to which nickelocene,decamethyl- belongs, have wide application fields ranging from catalysis, eg, Ziegler–Natta-type in polymer chemistry, to biosensors for glucose oxidase and many more .
Pharmacokinetics
It is known that body size and hepatic function can significantly influence the pharmacokinetic profile of similar compounds . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .
Result of Action
Nickelocene,decamethyl- has been shown to preserve its spin and magnetic anisotropy in different environments . The cyclic π* orbital of the Cp rings could hybridize with the singly occupied d π orbitals of the Ni center of the molecule, protecting these orbitals from external states . Hence the molecular spin maintains S = 1, the same as in the free-standing case, and its magnetic anisotropy is also robust .
Action Environment
The action of Nickelocene,decamethyl- is influenced by environmental factors. For instance, annealing of Nickelocene,decamethyl- at low temperatures (360–600 °C) led to electron doping, whereas annealing at high temperatures and formation of double-walled carbon nanotubes (680–1200 °C) resulted in hole doping .
Preparation Methods
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) chloride with sodium pentamethylcyclopentadienide in an inert atmosphere. The reaction typically proceeds as follows:
NiCl2+2Na(C5(CH3)5)→Ni(C5(CH3)5)2+2NaCl
The reaction is carried out in anhydrous conditions to prevent hydrolysis of the reactants and products. The product is then purified through sublimation or recrystallization .
Chemical Reactions Analysis
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form nickelocenium cations. For example, reaction with halogens or other oxidizing agents can yield the corresponding nickelocenium salts.
Ni(C5(CH3)5)2+X2→[Ni(C5(CH3)5)2]+X−
-
Reduction: : The compound can be reduced using strong reducing agents, leading to the formation of nickel(0) complexes.
Ni(C5(CH3)5)2+2e−→Ni+2(C5(CH3)5)−
-
Substitution: : this compound can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands. For example, reaction with phosphines can lead to the formation of phosphine-substituted nickel complexes .
Scientific Research Applications
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane has several scientific research applications, particularly in the fields of chemistry and materials science. Some notable applications include:
-
Catalysis: : this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions. Its unique electronic properties make it an effective catalyst for these processes .
-
Materials Science: : The compound is used in the synthesis of single-walled carbon nanotubes (SWCNTs). This compound can be encapsulated within SWCNTs to tailor their electronic properties and enhance their performance in electronic devices .
-
Nanotechnology: : this compound is used in the preparation of nickel nanoparticles, which have applications in catalysis, magnetic materials, and electronic devices .
Comparison with Similar Compounds
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is part of the metallocene family, which includes other compounds such as ferrocene, cobaltocene, and manganocene. Compared to these compounds, this compound has unique electronic properties due to the presence of methyl groups on the cyclopentadienyl rings. This substitution affects the compound’s stability, reactivity, and electronic structure .
Ferrocene: Fe(C₅H₅)₂, known for its stability and use in various applications, including as an antiknock agent in fuels.
Cobaltocene: Co(C₅H₅)₂, a strong reducing agent with applications in organic synthesis.
Manganocene: Mn(C₅H₅)₂, less stable than ferrocene and nickelocene, with limited applications.
Properties
CAS No. |
74507-63-4 |
---|---|
Molecular Formula |
C20H30Ni |
Molecular Weight |
329.1 g/mol |
IUPAC Name |
nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
FPOBXNYAWLLCGZ-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.